Impact of 2,6‑Difluoro Substitution on Carbonic Anhydrase Inhibition Potency
In a patent series describing fluorinated benzenesulfonamides as carbonic anhydrase inhibitors, the introduction of 2,6‑difluoro substitution on the phenyl ring was associated with single‑digit nanomolar potency against specific isoforms. Although the exact 2,6‑difluoro‑N‑(furan‑3‑ylmethyl)‑N‑(2‑methoxyethyl)benzenesulfonamide was not individually profiled, structurally related 2,6‑difluorobenzenesulfonamide derivatives exhibited IC₅₀ values ranging from 0.5 nM to 12 nM against hCA II and hCA IX, whereas non‑fluorinated or mono‑fluorinated analogs showed IC₅₀ values greater than 100 nM under the same assay conditions [1]. This represents an improvement of at least 8‑ to 200‑fold, underscoring the critical contribution of the 2,6‑difluoro motif to potency.
| Evidence Dimension | Carbonic anhydrase (hCA II/IX) inhibition potency |
|---|---|
| Target Compound Data | Not directly measured; inferred from structurally analogous 2,6‑difluorobenzenesulfonamides (IC₅₀ range: 0.5–12 nM) |
| Comparator Or Baseline | Non‑fluorinated or mono‑fluorinated benzenesulfonamide analogs (IC₅₀ > 100 nM) |
| Quantified Difference | ≥ 8‑ to 200‑fold improvement in potency |
| Conditions | In vitro enzymatic assay (stopped‑flow CO₂ hydration), pH 7.5, 25 °C |
Why This Matters
The large potency differential indicates that the 2,6‑difluoro pattern is a key driver of enzyme inhibition; procurement of the non‑fluorinated analog would severely compromise assay sensitivity and may fail to replicate published pharmacology.
- [1] Zaksauskas, A. et al. Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase. US Patent US20150344456A1, 2015. View Source
